
2-Methyl-3-pentanol
Overview
Description
2-Methyl-3-pentanol (CAS 565-67-3), also known as 3-pentanol-2-methyl or ethyl isopropyl carbinol, is a branched-chain secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . Its IUPAC name is 2-methylpentan-3-ol, and its structure features a hydroxyl group (-OH) on the third carbon of a pentane chain, with a methyl group attached to the second carbon. This structural configuration contributes to its unique physicochemical properties, including a boiling point of 135–137°C and moderate polarity, making it soluble in organic solvents but sparingly soluble in water .
This compound is primarily used as a volatile organic marker in microbial contamination assessments of agricultural products like cereals and coffee beans . It is also identified in plant metabolites (e.g., Citrullus colocynthis fruits) and fermented dairy products, where it contributes to flavor profiles .
Preparation Methods
Reduction of 2-Methyl-3-pentanone
The most widely documented method for synthesizing 2-methyl-3-pentanol is the reduction of its corresponding ketone, 2-methyl-3-pentanone. This approach leverages the conversion of a carbonyl group () to a hydroxyl group () using reducing agents.
Sodium Borohydride (NaBH4\text{NaBH}_4NaBH4) Reduction
Sodium borohydride is a mild and selective reducing agent commonly employed in laboratory settings. The reaction proceeds under anhydrous conditions in solvents such as ethanol or tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C . An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation side reactions.
Reaction Mechanism :
4 \rightarrow \text{this compound} + \text{Byproducts (e.g., } \text{NaBO}2\text{)}
Key Data :
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Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy are used to confirm purity, with impurities typically arising from residual starting material or over-reduction byproducts .
Lithium Aluminum Hydride (LiAlH4\text{LiAlH}_4LiAlH4) Reduction
While less frequently used due to its higher reactivity and moisture sensitivity, offers an alternative reduction pathway. This method requires anhydrous diethyl ether or THF as the solvent and elevated temperatures (reflux conditions).
Reaction Mechanism :
Key Considerations :
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Safety : reacts violently with water, necessitating strict moisture control.
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Yield : Slightly higher than (≈90%), but practical challenges limit its industrial adoption .
Catalytic Hydrogenation of 2-Methyl-3-pentanone
Catalytic hydrogenation is a scalable industrial method for reducing ketones to secondary alcohols. This process employs hydrogen gas () in the presence of metal catalysts such as palladium () or platinum () supported on carbon or alumina.
Reaction Conditions :
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Pressure : 1–10 bar
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Temperature : 50–100°C
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Catalyst Loading : 1–5 wt% relative to substrate
Thermochemical Data :
The enthalpy change () for the hydrogenation reaction, derived from gas-phase studies, is approximately . This exothermic process favors high conversion rates under moderate conditions.
Advantages :
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Scalability : Suitable for continuous production in industrial reactors.
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Selectivity : Minimal byproduct formation compared to stoichiometric reductions.
Acid-Catalyzed Hydration of 2-Methyl-3-pentene
The hydration of alkenes via acid catalysis provides another route to this compound. This method follows Markovnikov’s rule, where the hydroxyl group adds to the more substituted carbon of the double bond.
Reaction Setup :
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Acid Catalyst : Sulfuric acid () or phosphoric acid ()
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Solvent : Water or aqueous ethanol
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Temperature : 80–100°C
Mechanism :
Yield and Limitations :
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Yield : 60–75%, limited by equilibrium constraints.
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Side Reactions : Carbocation rearrangements may occur, leading to structural isomers.
Industrial Production Methods
Large-scale synthesis of this compound predominantly relies on catalytic hydrogenation due to its cost-effectiveness and efficiency. Industrial reactors employ fixed-bed or slurry-phase systems with optimized catalyst lifetimes (>1000 hours).
Typical Process Parameters :
Parameter | Value |
---|---|
Catalyst | (5 wt%) |
Hydrogen Pressure | 5 bar |
Temperature | 70°C |
Space Velocity | 1–2 h |
Product Isolation :
Distillation under reduced pressure (boiling point: 127–129°C ) yields >99% pure this compound, as confirmed by GC analysis .
The choice of synthetic route depends on scale, cost, and purity requirements. Below is a comparative summary:
Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
---|---|---|---|---|
85–90 | 98–99 | Laboratory | Moderate | |
90–92 | 97–98 | Laboratory | High | |
Catalytic Hydrogenation | 95–98 | >99 | Industrial | Low |
Acid-Catalyzed Hydration | 60–75 | 90–95 | Pilot Scale | Very Low |
Scientific Research Applications
Organic Synthesis
2-Methyl-3-pentanol is widely utilized as a solvent and intermediate in organic synthesis. Its ability to dissolve a variety of organic compounds makes it valuable for laboratory experiments and industrial processes. It can be synthesized through various methods, including:
- Reduction of 2-methyl-3-pentanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Hydration of 2-methyl-3-pentene in the presence of an acid catalyst.
Biological Studies
The compound is studied for its effects on biological systems. Notably, it serves as a component of the sex pheromone for the bagworm moth (Clania variegate), suggesting potential applications in pest control strategies by disrupting mating patterns.
Pharmaceutical Development
Research is ongoing to explore the therapeutic potential of this compound as a precursor in the synthesis of pharmaceuticals. Its role in biochemical assays also highlights its utility in medical research .
Fragrance and Flavor Production
In the fragrance industry, this compound is used for its pleasant odor profile, contributing to perfumes and flavorings. Its volatility makes it an effective marker for various products .
Fuel Additive
This compound has been identified as a potential fuel additive due to its favorable combustion properties, enhancing the performance of fuels .
Marker for Contamination
Although not a direct marker for contamination, related compounds have been detected in high concentrations in food products, indicating potential uses in food safety monitoring. The detection methods include advanced techniques such as Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS).
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Pest Control Research :
- A study demonstrated that the use of synthetic sex pheromones containing this compound effectively disrupted mating patterns in Clania variegate, leading to reduced populations in targeted areas.
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Pharmaceutical Synthesis :
- Investigations into the synthesis pathways involving this compound have shown promise in developing new drugs aimed at treating metabolic disorders.
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Food Safety Monitoring :
- Research utilizing HS-SPME/GC-MS highlighted the detection of volatile compounds related to this compound in cereal grains, providing insights into pest infestations and contamination levels.
Mechanism of Action
The mechanism of action of 2-Methyl-3-pentanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in. Its hydroxyl group can undergo protonation and deprotonation, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Isomers
2-Methyl-2-pentanol (CAS 590-36-3)
- Structure : Tertiary alcohol with a hydroxyl group on the second carbon and two methyl branches.
- Properties: Higher boiling point (143–145°C) due to increased branching and reduced hydrogen bonding compared to 2-methyl-3-pentanol.
- Applications : Used in industrial solvents and synthetic intermediates .
3-Methyl-3-pentanol (CAS 77-74-7)
- Structure : Tertiary alcohol with hydroxyl and methyl groups on the third carbon.
- Properties: Lower polarity and higher volatility than this compound.
- Safety: Limited toxicological data; requires cautious handling .
Functional Group Analogs
3-Methyl-2-butanol (CAS 598-75-4)
- Structure : Secondary alcohol with a hydroxyl group on the second carbon and a methyl branch on the third.
- Occurrence : Detected in fermented milk, contributing to "alcoholic and floral" flavors .
- Concentration: Reaches up to 23.12 µg/L in dairy products, higher than this compound (4.79 µg/L in soymilk mixtures) .
1-Hexanol (CAS 111-27-3)
- Structure : Straight-chain primary alcohol.
- Role: Imparts "green" flavors in dairy products; concentrations (16.29 µg/L) exceed this compound in certain fermentations .
Microbial and Antioxidant Activity
Chemical Reactivity and Analysis
- Fragmentation Patterns: this compound undergoes α-cleavage and dehydration in mass spectrometry, producing fragments at m/z 84 (loss of H₂O) and m/z 57 (C₄H₉⁺) .
- Dehydration Products: Forms 2-methyl-2-pentene as the major product when treated with alumina, unlike 3-methyl-3-pentanol, which favors more substituted alkenes .
Research Findings and Controversies
- Antioxidant Specificity : Found exclusively in summer-harvested Citrullus colocynthis seeds, suggesting seasonal biosynthesis .
Data Tables
Table 1: Concentration in Fermented Products
Compound | Soymilk-Milk Fermentation (µg/L) | Dairy Products (µg/L) |
---|---|---|
This compound | 4.79 | Not detected |
3-Methyl-2-butanol | – | 14.89–23.12 |
Table 2: Microbial Correlation in Cereals
Compound | PCA Loading Value | Associated Contaminant |
---|---|---|
This compound | 0.92 (PC2) | Yeasts, TAM |
3-Octanone | 0.85 (PC1) | Molds |
Biological Activity
2-Methyl-3-pentanol, also known as 2-methylpentan-3-ol, is a secondary alcohol with the molecular formula CHO. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a six-carbon chain, along with a methyl group on the second carbon. It is a colorless liquid with various industrial applications, including use as a solvent and in organic synthesis. Recent studies have begun to explore its biological activity, particularly its potential roles in pest control and as a biochemical marker.
- Molecular Formula : CHO
- Molar Mass : 102.18 g/mol
- Boiling Point : Approximately 115 °C
- Density : 0.810 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two contexts: its role as a pheromone component in certain insect species and its potential implications in food safety as a marker for contamination.
Pheromone Component
This compound has been identified as a crucial component of the sex pheromone for the bagworm moth Clania variegata. This discovery has significant implications for developing targeted pest control strategies through disrupting mating patterns. The specific stereochemistry of this compound is essential for its biological activity, highlighting the importance of stereospecific synthesis in producing effective pheromones .
Food Safety Marker
Research indicates that while this compound itself may not serve directly as a contamination marker, related compounds have been detected in high concentrations in food products. For instance, 2-Hydroxy-6-methylbenzaldehyde, related to this compound, has been successfully identified in cereals and coffee beans using advanced analytical techniques .
The mechanism of action of this compound involves its interactions at the molecular level. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, which influence its reactivity and interactions with biological systems. Its hydroxyl group can undergo protonation and deprotonation, affecting its behavior in various chemical environments .
Case Study 1: Insect Behavior Modification
A study conducted on the mating behavior of Clania variegata demonstrated that synthetic versions of this compound could effectively disrupt mating patterns when released into their natural habitat. This research suggests that manipulating the availability of this compound could serve as an environmentally friendly pest control strategy .
Case Study 2: Detection of Contaminants
In another study focusing on food safety, researchers utilized headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-ToFMS) to detect volatile organic metabolites, including those related to this compound, in cereal grains. This method showed promise for rapid screening of microbial and mite contamination levels .
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and other similar alcohols:
Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Biological Activity |
---|---|---|---|---|
This compound | CHO | ~115 | 0.810 | Pheromone component |
2-Methyl-2-pentanol | CHO | ~114 | 0.820 | Less studied; potential solvent |
3-Methyl-3-pentanol | CHO | ~116 | 0.815 | Limited biological relevance |
2-Methyl-1-pentanol | CHO | ~118 | 0.825 | Used in organic synthesis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-3-pentanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via the reduction of 2-methyl-3-pentanone using NaBH4 in anhydrous solvents (e.g., ethanol or THF). The reaction typically proceeds at 0–25°C with yields >85% under inert atmospheres to prevent side oxidation. Alternative routes include catalytic hydrogenation (H2/Pt), though NaBH4 is preferred for selectivity and mild conditions. Purity is assessed via GC-MS or <sup>1</sup>H NMR, with impurities often arising from incomplete reduction or ketone starting material residues .
Q. How can the structure of this compound be unambiguously characterized using spectroscopic techniques?
- Methodological Answer : Key characterization methods include:
- <sup>1</sup>H NMR : Peaks at δ 1.0–1.2 (doublet for CH3 groups adjacent to the stereocenter) and δ 3.5–3.7 (multiplet for the hydroxyl-bearing CH).
- IR Spectroscopy : Broad O-H stretch (~3350 cm<sup>−1</sup>) and C-O stretch (~1050 cm<sup>−1</sup>).
- GC×GC-ToFMS : Retention indices and fragmentation patterns (e.g., m/z 88 for [M–H2O]<sup>+</sup>) confirm identity and detect trace impurities .
Q. What criteria are used to assess the purity of this compound in research settings?
- Methodological Answer : Purity is evaluated via:
- Chromatography : GC or HPLC with ≥99% peak area.
- Boiling Point : 115–117°C (deviations indicate impurities).
- Optical Rotation : For enantiomeric purity if resolved (e.g., chiral GC columns).
Commercial standards (e.g., Sigma-Aldrich) provide reference data for calibration .
Advanced Research Questions
Q. Does this compound exhibit stereoisomerism, and how does this impact its reactivity or biological interactions?
- Methodological Answer : The hydroxyl-bearing carbon (C3) is a stereocenter, enabling (R)- and (S)-enantiomers. Enantiomeric resolution requires chiral chromatography (e.g., β-cyclodextrin columns). Stereoisomerism influences intermolecular forces (e.g., hydrogen bonding in crystal lattices) and interactions with chiral biomolecules in microbial assays .
Q. How can comprehensive two-dimensional gas chromatography (GC×GC-ToFMS) be optimized to detect this compound as a microbial volatile marker?
- Methodological Answer : GC×GC parameters include:
- 1<sup>st</sup> Dimension : Non-polar column (e.g., DB-5) for volatility-based separation.
- 2<sup>nd</sup> Dimension : Polar column (e.g., DB-WAX) for polarity-based separation.
- ToFMS : High scan speed (≥100 Hz) to capture narrow peaks. Calibration with internal standards (e.g., deuterated alcohols) improves quantification .
Q. How should researchers address contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from synthesis method impurities or measurement conditions. For example:
- Boiling Point : Literature values range 115–119°C due to varying pressure calibration.
- Solubility : Hydrophobicity (logP ~1.5) varies with temperature and solvent purity.
Cross-validate data using certified reference materials and controlled experimental conditions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Storage : In amber glass under inert gas (N2 or Ar) at 4°C to prevent oxidation.
- Handling : Use fume hoods due to flammability (flash point 38°C) and potential respiratory irritation.
- Disposal : Neutralize with aqueous base before incineration .
Q. What role does this compound play in detecting microbial contamination in agricultural products?
- Methodological Answer : It serves as a volatile organic compound (VOC) marker for fungi (e.g., Aspergillus spp.) and mites in grains. Quantification via GC×GC-ToFMS correlates with contamination levels (R<sup>2</sup> >0.9 in spiked samples). Calibration curves are linear in 0.1–100 ppm ranges .
Q. How can computational methods predict thermodynamic properties (e.g., ΔHvap, solubility) of this compound?
- Methodological Answer : Tools like ACD/Labs Percepta and COSMOtherm use QSPR models based on molecular descriptors (e.g., polarity, surface area). Predicted ΔHvap (~45 kJ/mol) and water solubility (~2.1 g/L at 25°C) align with experimental data within ±10% error .
Q. What mechanistic insights explain the oxidation behavior of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions (CrO3/H2SO4) : Oxidation to 2-methyl-3-pentanone via a carbocation intermediate.
- Basic Conditions (KMnO4) : Further oxidation to carboxylic acids is hindered by steric protection of the tertiary carbon.
Reaction pathways are confirmed by <sup>13</sup>C NMR tracking of intermediate ketones .
Properties
IUPAC Name |
2-methylpentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTJMQSHILQAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870616 | |
Record name | 2-Methylpentan-3-ol | |
Source | EPA DSSTox | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methyl-3-pentanol | |
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Vapor Pressure |
5.38 [mmHg] | |
Record name | 2-Methyl-3-pentanol | |
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CAS No. |
565-67-3 | |
Record name | (±)-2-Methyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-67-3 | |
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Record name | 2-Methyl-3-pentanol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565673 | |
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Record name | 2-Methylpentan-3-ol | |
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Record name | 2-methylpentan-3-ol | |
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Record name | 2-Methyl-3-pentanol, (±)- | |
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Retrosynthesis Analysis
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